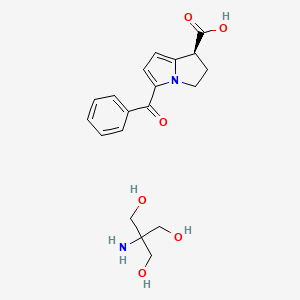
Ketorolac tromethamine, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketorolac tromethamine, (S)- is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its potent analgesic properties. It is commonly prescribed for the short-term management of moderate to severe pain, often in postoperative settings. Unlike many other NSAIDs, ketorolac tromethamine, (S)- is notable for its efficacy in reducing pain without the sedative effects associated with opioids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ketorolac tromethamine, (S)- typically involves the following steps:
Formation of the Pyrrolizine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolizine ring structure. This is often achieved through a condensation reaction.
Benzoylation: The pyrrolizine intermediate is then subjected to benzoylation to introduce the benzoyl group.
The reaction conditions generally require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of ketorolac tromethamine, (S)- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is then purified through crystallization and other separation techniques to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ketorolac tromethamine, (S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the ketone group, although these are less common in typical pharmaceutical applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various derivatives of ketorolac tromethamine, (S)-, which may have altered pharmacological properties. These derivatives are often studied for their potential therapeutic benefits .
Wissenschaftliche Forschungsanwendungen
Ketorolac tromethamine, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of NSAID synthesis and reactivity.
Biology: Researchers study its effects on cellular processes, particularly inflammation and pain signaling pathways.
Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in pain management.
Industry: The compound is used in the development of new analgesic formulations and drug delivery systems.
Wirkmechanismus
Ketorolac tromethamine, (S)- exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. By decreasing prostaglandin levels, ketorolac tromethamine, (S)- effectively reduces pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to ketorolac tromethamine, (S)-.
Diclofenac: Often used for its potent anti-inflammatory effects.
Uniqueness
Ketorolac tromethamine, (S)- is unique in its potency and rapid onset of action. It is particularly effective for short-term pain management, making it a preferred choice in acute settings. Unlike some other NSAIDs, it is less commonly associated with gastrointestinal side effects when used for short durations .
Eigenschaften
CAS-Nummer |
156699-13-7 |
|---|---|
Molekularformel |
C19H24N2O6 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 |
InChI-Schlüssel |
BWHLPLXXIDYSNW-MERQFXBCSA-N |
Isomerische SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@H]1C(=O)O.C(C(CO)(CO)N)O |
Kanonische SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


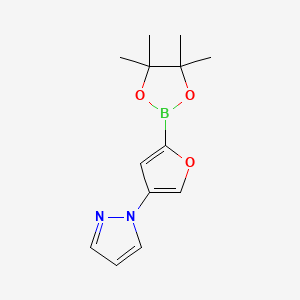
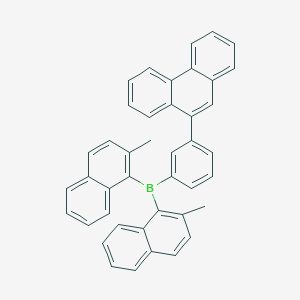

![2-(Trifluoromethyl)-1H-naphtho[1,2-d]imidazole](/img/structure/B13124842.png)
![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)
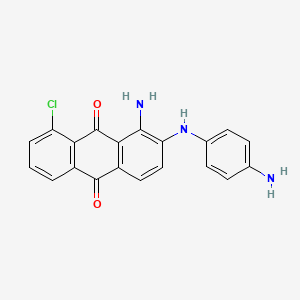
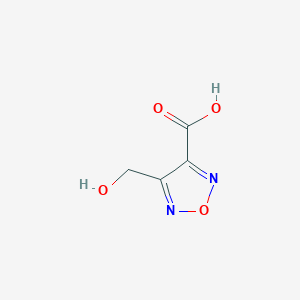
![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)
![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)
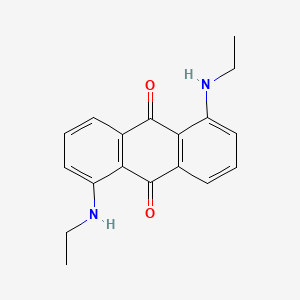

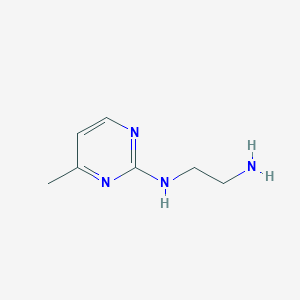
![1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124902.png)
